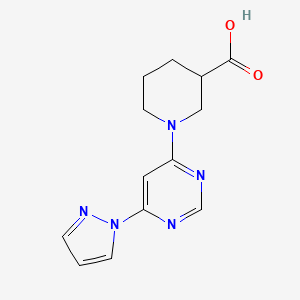

1-(6-(1H-吡唑-1-基)嘧啶-4-基)哌啶-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

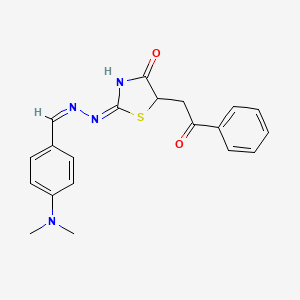

The compound “1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, new derivatives of heterocyclic bearing pyrazole moiety were synthesized via green synthesis methods such as microwave-assisted and grinding techniques .Chemical Reactions Analysis

Pyrazole compounds have been found to exhibit a wide range of biological and pharmacological activities such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have demonstrated its efficacy in targeting RET mutations, which are implicated in various cancers such as non-small cell lung cancer (NSCLC) and thyroid cancer . By inhibiting these kinases, the compound can reduce tumor growth and improve patient outcomes.

Antimicrobial Activity

The pyrazole and pyrimidine moieties in this compound contribute to its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities . These properties make it a promising candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Its ability to modulate oxidative stress and inhibit acetylcholinesterase (AchE) activity suggests potential applications in treating conditions like Alzheimer’s disease . By reducing oxidative damage and improving cholinergic function, it may help preserve cognitive function.

Anti-inflammatory Applications

The anti-inflammatory properties of this compound are attributed to its ability to inhibit key enzymes and signaling pathways involved in inflammation. Studies have shown that it can reduce the production of pro-inflammatory cytokines and mediators, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Catalysis in Organic Synthesis

In the field of organic chemistry, this compound has been utilized as a catalyst for various reactions. Its unique structure allows it to facilitate the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes . These catalytic properties are valuable for developing efficient and sustainable chemical processes.

Antioxidant Properties

The compound’s antioxidant properties have been explored for their potential to mitigate oxidative stress-related damage in biological systems. By scavenging free radicals and reducing oxidative stress markers, it may offer protective benefits in conditions characterized by excessive oxidative damage, such as cardiovascular diseases and certain types of cancer .

Antiviral Research

Research has also focused on the antiviral potential of this compound. Its ability to inhibit viral replication and modulate immune responses makes it a candidate for developing antiviral therapies . This application is particularly relevant in the context of emerging viral infections and the need for new antiviral agents.

Drug Development and Design

The structural features of this compound make it a valuable scaffold for drug development. Its versatility allows for the design of derivatives with enhanced pharmacological properties. Researchers are exploring its potential to serve as a lead compound for developing new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders .

未来方向

The future directions of research on pyrazole compounds include their potential use in drug development research. They are one of the most important heterocyclic derivatives widely used in petrochemical industry, catalytic and polymer manufacturing . They have partially harmful effects on environment and humans and there are requirements for converting them into safe and useful products .

属性

IUPAC Name |

1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c19-13(20)10-3-1-5-17(8-10)11-7-12(15-9-14-11)18-6-2-4-16-18/h2,4,6-7,9-10H,1,3,5,8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMIOMBPTDFTQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2663868.png)

![2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide](/img/structure/B2663869.png)

![2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2663870.png)

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2663875.png)

![Ethyl 4-[(6-ethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663878.png)

![5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2663880.png)

![(3Z)-3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2663883.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B2663884.png)